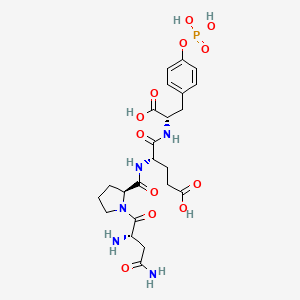

H-Asn-Pro-Glu-Tyr(PO3H2)-OH

Description

Significance of Protein Phosphorylation as a Post-Translational Modification (PTM) in Cellular Regulation

Protein phosphorylation is a reversible process orchestrated by two main families of enzymes: kinases, which add phosphate (B84403) groups, and phosphatases, which remove them. nih.govthermofisher.com This dynamic interplay allows for rapid and precise control over protein function, localization, and interaction with other molecules. cusabio.com It is estimated that up to 30% of all human proteins can be modified by kinase activity, underscoring the widespread importance of this regulatory mechanism. cusabio.com

Overview of Serine, Threonine, and Tyrosine Phosphorylation in Eukaryotic Systems

In eukaryotic cells, phosphorylation predominantly occurs on the hydroxyl groups of three amino acids: serine (Ser), threonine (Thr), and tyrosine (Tyr). thermofisher.comcreative-proteomics.comwikipedia.org

Serine/Threonine Phosphorylation: This is the most common type of phosphorylation in eukaryotes and is central to numerous intracellular signaling cascades that regulate fundamental cellular activities like growth, differentiation, and apoptosis. creative-proteomics.com

Tyrosine Phosphorylation: While less frequent than serine/threonine phosphorylation, tyrosine phosphorylation is a critical event in signal transduction pathways that control cell growth, proliferation, and differentiation. creative-proteomics.comwikipedia.orgrsc.org

The specificity of which amino acid is phosphorylated is determined by the particular protein kinase involved. creative-proteomics.comdtu.dk

Role of Tyrosine Phosphorylation in Signal Transduction Cascades

The discovery of tyrosine phosphorylation revolutionized our understanding of how cells respond to external stimuli. wikipedia.orgcaister.com This modification is a key step in many signal transduction pathways, which are the communication networks that relay information from the cell surface to the interior, ultimately dictating a cellular response. wikipedia.orgcaister.com

A classic example is the signaling pathway initiated by growth factors. caister.com When a growth factor binds to its receptor on the cell surface, it activates the receptor's intrinsic tyrosine kinase activity. wikipedia.orgcaister.com This leads to the phosphorylation of specific tyrosine residues on the receptor and other intracellular proteins. wikipedia.orgcaister.com These newly phosphorylated tyrosine sites act as docking stations for other proteins containing specialized recognition domains, such as the Src homology 2 (SH2) and phosphotyrosine-binding (PTB) domains. rsc.orgnih.gov This recruitment of signaling proteins to the activated receptor complex initiates a cascade of downstream events, often involving other kinases and signaling molecules, which ultimately leads to changes in gene expression and cellular behavior. caister.comnih.gov Dysregulation of these tyrosine phosphorylation-dependent signaling pathways is a hallmark of many diseases, including cancer. nih.gov

Overview of H-Asn-Pro-Glu-Tyr(PO3H2)-OH (NPEpY) within Phosphopeptide Research

The synthetic phosphopeptide this compound, sometimes referred to by its single-letter amino acid code NPEpY (where pY represents phosphotyrosine), serves as a crucial tool in the study of these intricate signaling pathways.

Context as a Model Phosphotyrosine-Containing Peptide

This compound represents a substrate binding domain common to the insulin-like growth factor-I receptor (IGF-IR) and the insulin (B600854) receptor (IR). cellmano.com The binding of substrates to this motif is dependent on the autophosphorylation of the receptor's tyrosine kinase. cellmano.com As a model phosphopeptide, it allows researchers to investigate the specific interactions and consequences of tyrosine phosphorylation in a controlled in vitro setting. The synthesis of such phosphopeptides can be achieved through methods like solid-phase peptide synthesis (SPPS), where protected amino acids are sequentially added to a resin. smolecule.com

Importance in Investigating Molecular Recognition Mechanisms

The study of how phosphotyrosine-containing peptides like NPEpY are recognized by other proteins is fundamental to understanding signal transduction. researchgate.net The phosphate group on the tyrosine residue is a key recognition element, creating a binding site for proteins with SH2 or PTB domains. rsc.orgnih.gov

SH2 Domains: These domains are structurally conserved and possess a binding pocket that specifically accommodates the phosphotyrosine residue. rsc.orgfrontiersin.org The interaction is often described as a "two-pronged plug" model, where the phosphotyrosine and the amino acid residues C-terminal to it on the peptide chain make specific contacts with the SH2 domain. frontiersin.org

PTB Domains: Unlike SH2 domains, PTB domains typically recognize a sequence motif N-terminal to the phosphotyrosine, often NPXpY (where X is any amino acid). rsc.orgembopress.org The phosphotyrosine binding pocket in PTB domains is generally more solvent-exposed. rsc.org

By using model peptides like this compound in binding assays, such as fluorescence polarization, researchers can quantify the binding affinities of these interactions and elucidate the structural basis for their specificity. researchgate.net These studies have revealed that the recognition is not solely dependent on the phosphotyrosine but also on the surrounding amino acid sequence, which provides specificity for different SH2 and PTB domains. rsc.orgnih.gov

Scope and Academic Relevance of Phosphopeptide Studies

The study of phosphopeptides is a cornerstone of modern cell biology and biomedical research. cpcscientific.comnih.gov Advances in techniques like mass spectrometry have made it possible to identify and quantify thousands of phosphorylation events in a single experiment, a field known as phosphoproteomics. acs.orgoup.com This has provided a global view of how cellular signaling networks are rewired in response to different stimuli or in disease states.

Phosphopeptide studies are crucial for:

Elucidating signaling pathways: By identifying which proteins are phosphorylated and when, researchers can map out the complex networks that control cellular behavior. nih.govpurdue.edu

Understanding disease mechanisms: Aberrant phosphorylation is a common feature of many diseases, including cancer, diabetes, and inflammatory disorders. nih.govpurdue.edu Studying phosphopeptides helps to pinpoint the signaling defects that contribute to these conditions.

Drug development: Kinases are major targets for drug development. nih.gov Synthetic phosphopeptides are used to screen for and characterize kinase inhibitors, which have the potential to be developed into new therapies. smolecule.com

The ability to synthesize specific phosphopeptides like this compound has been instrumental in advancing our knowledge of the molecular mechanisms that underpin cellular regulation. oup.com These synthetic molecules provide a powerful tool to dissect the intricate language of protein phosphorylation.

Structure

2D Structure

Properties

IUPAC Name |

(4S)-5-[[(1S)-1-carboxy-2-(4-phosphonooxyphenyl)ethyl]amino]-4-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N5O12P/c24-14(11-18(25)29)22(34)28-9-1-2-17(28)21(33)26-15(7-8-19(30)31)20(32)27-16(23(35)36)10-12-3-5-13(6-4-12)40-41(37,38)39/h3-6,14-17H,1-2,7-11,24H2,(H2,25,29)(H,26,33)(H,27,32)(H,30,31)(H,35,36)(H2,37,38,39)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZCZQHNFFTGBN-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N5O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for Phosphotyrosine Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH and Analogs

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the chemical synthesis of peptides. For phosphopeptides like H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH, two main SPPS strategies are employed: the direct incorporation of a protected phosphoamino acid during chain elongation and the post-synthetic phosphorylation of a resin-bound peptide.

Direct Incorporation of Protected Phosphoamino Acids (e.g., Fmoc-Tyr(PO₃H₂)-OH)

The most common and direct approach for synthesizing phosphotyrosine-containing peptides is the "building block" method. This involves the use of a pre-phosphorylated and protected tyrosine derivative, such as Fmoc-Tyr(PO(OBzl)OH)-OH, which is incorporated into the peptide sequence during standard Fmoc-based SPPS. iris-biotech.de This method ensures the precise placement of the phosphate (B84403) group at the desired location.

For the synthesis of H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH, the sequence would be assembled on a solid support, typically starting from the C-terminus. The protected amino acids would be coupled sequentially: first Fmoc-Tyr(PO(OR)₂)-OH, followed by Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, and finally Fmoc-Asn(Trt)-OH. The choice of protecting groups for the side chains of glutamic acid (tert-butyl, OtBu) and asparagine (trityl, Trt) is crucial to prevent side reactions during synthesis and to ensure their removal during the final cleavage from the resin under acidic conditions. iris-biotech.de

The success of the building block approach hinges on the selection of appropriate protecting groups for the phosphate moiety. These protecting groups must be stable throughout the SPPS cycles (i.e., resistant to the basic conditions used for Fmoc removal) but readily removable during the final acid-mediated cleavage of the peptide from the solid support. This requirement for differential stability is known as orthogonality. iris-biotech.deresearchgate.netorganic-chemistry.org

Several protecting groups have been developed for the phosphate group of Fmoc-Tyr-OH. The choice of protecting group can significantly impact the efficiency of the synthesis. Below is a comparison of commonly used phosphate protecting groups.

| Phosphate Protecting Group | Abbreviation | Advantages | Disadvantages | Cleavage Conditions |

|---|---|---|---|---|

| Benzyl | Bzl | Commercially available as a mono-protected species (Fmoc-Tyr(PO(OBzl)OH)-OH). Good stability. | Dibenzyl-protected versions can undergo partial debenzylation during Fmoc deprotection with piperidine. nih.gov The free acidic proton on the mono-benzyl protected phosphate can complicate coupling reactions. | Strong acid (e.g., TFA, HF). nih.gov |

| tert-Butyl | tBu | Provides good solubility and high coupling efficiency. nih.gov Stable to the basic conditions of Fmoc deprotection. | Requires strong acid for removal, which can sometimes lead to side reactions with sensitive residues. | Trifluoroacetic acid (TFA). nih.gov |

| Methyl | Me | Small size can sometimes improve coupling efficiency. | Susceptible to partial removal by piperidine during Fmoc deprotection, leading to undesired side products. nih.gov | Strong acid (e.g., TFA). |

| 2,2,2-Trichloroethyl | Tce | Stable to acidic and basic conditions used in SPPS. | Removal requires specific reductive conditions (e.g., Zn/acetic acid), adding an extra step to the deprotection process. Not fully compatible with Fmoc chemistry due to dephosphorylation under piperidine treatment. acs.org | Reductive cleavage (e.g., Zn/AcOH). acs.org |

For the synthesis of H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH, Fmoc-Tyr(PO(OBzl)OH)-OH or Fmoc-Tyr(PO(OtBu)₂)-OH would be suitable choices, offering a good balance of stability and ease of deprotection.

Despite the advantages of the building block approach, the synthesis of phosphotyrosine-containing peptides is not without its challenges. The bulky and negatively charged nature of the protected phosphate group can lead to several complications.

Coupling Challenges:

Steric Hindrance: The protected phosphate group is bulky and can sterically hinder the approach of the activated amino acid to the growing peptide chain, leading to incomplete or slow coupling reactions. researchgate.net

Aggregation: The presence of the phosphate group can sometimes promote peptide aggregation on the solid support, further impeding coupling efficiency.

Side Reactions with Coupling Reagents: The free hydroxyl group on mono-protected phosphate derivatives can react with coupling reagents, leading to the formation of pyrophosphates or other side products. johnshopkins.edu

Deprotection Challenges:

Incomplete Deprotection: The stability of some phosphate protecting groups may lead to incomplete removal during the final cleavage step, resulting in a heterogeneous product mixture.

Side Reactions During Cleavage: The strong acidic conditions required for cleavage can sometimes cause side reactions, such as the reattachment of cleaved protecting groups to other nucleophilic residues in the peptide. drivehq.com

β-Elimination (for Phosphoserine/Threonine): While not directly applicable to phosphotyrosine, it is a significant challenge for phosphoserine and phosphothreonine, where the phosphate group can be eliminated under basic conditions. johnshopkins.edu

To overcome these challenges, optimization of coupling conditions is often necessary. This may include the use of more potent coupling reagents like HATU, extended coupling times, or double coupling cycles. researchgate.net

| Protected Phospho-Tyrosine Derivative | Coupling Reagent | Typical Coupling Time | Observed Challenges | Mitigation Strategies |

|---|---|---|---|---|

| Fmoc-Tyr(PO(OBzl)OH)-OH | HBTU/HOBt/DIPEA | 2-4 hours | Sluggish coupling, potential for pyrophosphate formation. johnshopkins.edu | Use of stronger coupling agents (e.g., HATU), increased equivalents of reagents. |

| Fmoc-Tyr(PO(OtBu)₂)-OH | HATU/DIPEA | 1-2 hours | Generally efficient coupling. nih.gov | Standard coupling protocols are often sufficient. |

| Fmoc-Tyr(PO₃H₂)-OH | HATU/DIPEA | 4-6 hours | Very slow coupling due to the unprotected phosphate group. | Extended coupling times, double coupling. |

Post-Synthetic Phosphorylation of Resin-Bound Peptides

An alternative to the direct incorporation of a protected phosphoamino acid is the post-synthetic phosphorylation of a peptide that has been fully assembled on the solid support. This "global phosphorylation" approach involves synthesizing the non-phosphorylated peptide, H-Asn-Pro-Glu-Tyr-OH, on the resin and then introducing the phosphate group onto the tyrosine residue in a subsequent step. johnshopkins.edu

Chemical phosphorylation on the resin typically involves treating the peptide with a phosphorylating agent. A common method is the phosphoramidite approach. In this method, the unprotected hydroxyl group of the tyrosine residue reacts with a phosphoramidite reagent in the presence of an activator like tetrazole. The resulting phosphite triester is then oxidized to the more stable phosphate triester using an oxidizing agent such as tert-butyl hydroperoxide or iodine.

Another chemical method utilizes H-phosphonates, which are stable and can be activated with a condensing agent to phosphorylate the hydroxyl group of tyrosine. luxembourg-bio.com

| Phosphorylating Agent | Activator/Oxidant | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dibenzyl N,N-diethylphosphoramidite | Tetrazole (activator), t-BuOOH (oxidant) | Room temperature, anhydrous conditions | High reactivity and good yields. | Requires careful handling of moisture-sensitive reagents. |

| Benzyl H-phosphonate | Pivaloyl chloride (activator), I₂/H₂O (oxidant) | Room temperature | H-phosphonates are stable and easy to handle. luxembourg-bio.com | May require longer reaction times. |

Enzymatic phosphorylation offers a highly specific method for introducing phosphate groups onto peptides. This approach utilizes protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a specific tyrosine residue within a peptide sequence. nih.govnih.govacs.org

For the post-synthetic enzymatic phosphorylation of resin-bound H-Asn-Pro-Glu-Tyr-OH, the peptide would first be cleaved from the resin and deprotected. The purified peptide would then be incubated with a suitable tyrosine kinase and ATP in an appropriate buffer system. The specificity of the kinase for the target tyrosine is determined by the surrounding amino acid sequence. acs.orgnih.gov For the sequence Asn-Pro-Glu-Tyr , the presence of an acidic residue (Glu) at the -1 position is a feature recognized by some tyrosine kinases. nih.gov

While highly specific, enzymatic phosphorylation can be challenging to implement on a large scale and the choice of kinase is critical to ensure phosphorylation at the intended site. nih.gov

Purification and Quality Control Methodologies for Synthetic Phosphopeptides

The successful synthesis of phosphopeptides, such as H-Asn-Pro-Glu-Tyr(PO3H2)-OH, is critically dependent on robust purification and quality control measures. These steps are essential to isolate the target phosphopeptide from a complex mixture of impurities and to verify its identity and phosphorylation state. The crude product from solid-phase peptide synthesis (SPPS) often contains deletion sequences, truncated peptides, and incompletely deprotected species. waters.comlcms.cz Therefore, a multi-faceted analytical approach is required to ensure the final product meets the high purity standards necessary for research applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of synthetic phosphopeptides. lcms.czumn.edu Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique, separating peptides based on their hydrophobicity. waters.comlcms.cz

The process involves injecting the crude peptide mixture onto a column packed with a non-polar stationary phase (e.g., C18 silica). mtak.hu A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is then used to elute the peptides. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.

A common mobile phase additive for peptide separations is trifluoroacetic acid (TFA), which acts as an ion-pairing agent. lcms.cz TFA protonates the carboxyl groups of the amino acid sequence, which can improve chromatographic separation and peak shape. lcms.cz However, TFA can suppress the ionization efficiency in subsequent mass spectrometry analysis. lcms.cz For applications requiring LC-MS analysis, formic acid is often used as an alternative. lcms.cz

While RP-HPLC is the primary method, other chromatographic techniques can be used as complementary steps. These include:

Ion-Exchange Chromatography (IEC): Separates peptides based on their net charge.

Size-Exclusion Chromatography (SEC): Separates molecules based on their size and can be used for initial cleanup to remove very small or very large impurities. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for separating highly polar compounds. mtak.hu

The purity of the final phosphopeptide is typically determined by integrating the area of the target peptide peak in the HPLC chromatogram and expressing it as a percentage of the total peak area.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Stationary Phase | C18 Silica | Provides a non-polar surface for hydrophobic interaction. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent, ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting bound peptides. |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 min) | Separates peptides based on differential hydrophobicity. |

| Detection | UV Absorbance at 214-220 nm | Detects the peptide backbone. |

Mass Spectrometry for Verification of Phosphorylation State and Sequence

Mass spectrometry (MS) is a powerful analytical technique that provides precise molecular weight and structural information, making it essential for verifying the identity of synthetic phosphopeptides. nih.govnih.gov It confirms that the correct peptide sequence has been synthesized and, crucially, that the phosphate group is present.

The analysis of phosphopeptides by MS can be challenging due to the substoichiometric levels of phosphorylation and the inherent lability of the phosphate group, which can lead to its neutral loss during fragmentation. acs.org However, various MS techniques and strategies have been developed to overcome these issues.

Common MS approaches include:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is often used for rapid determination of the molecular weight of the purified peptide. nih.gov It can quickly confirm the presence of the desired phosphopeptide by matching the observed mass to the calculated theoretical mass.

Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-MS), ESI-MS allows for the analysis of peptides directly from solution. creative-proteomics.com This combination is highly effective for analyzing the purity of fractions collected during HPLC purification.

Tandem Mass Spectrometry (MS/MS): To confirm the peptide sequence and the exact location of the phosphorylation, MS/MS is employed. In this technique, the peptide ion of interest is isolated and fragmented. The resulting fragment ions are then analyzed to reconstruct the amino acid sequence. Collision-Induced Dissociation (CID) is a common fragmentation method, though the phosphate group can be lost as a neutral species (H3PO4). Other fragmentation techniques like Higher-energy C-trap Dissociation (HCD) can also be utilized. acs.org

The successful MS analysis of a phosphopeptide like this compound would involve observing a molecular ion peak that corresponds to its calculated mass and obtaining fragment ions in an MS/MS experiment that confirm the sequence Asn-Pro-Glu-pTyr.

| Technique | Primary Information Obtained | Key Considerations |

|---|---|---|

| MALDI-TOF | Molecular Weight Confirmation | High throughput, good for initial screening of purity. nih.gov |

| LC-MS (ESI) | Molecular Weight and Purity Profile | Couples separation with mass analysis, providing real-time data on eluted peaks. creative-proteomics.com |

| Tandem MS (MS/MS) | Amino Acid Sequence and Phosphorylation Site | Confirms the primary structure and the location of the phosphate group. acs.org |

Nuclear Magnetic Resonance (NMR) for Phosphorylation Site Confirmation (e.g., 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of specific nuclei. For phosphopeptides, Phosphorus-31 NMR (31P NMR) is particularly valuable for directly confirming the presence and status of the phosphate group. creative-proteomics.comnih.gov

The 31P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in good NMR sensitivity. creative-proteomics.commdpi.com The chemical shift of the 31P nucleus is highly sensitive to its local electronic environment, which allows for the differentiation of various phosphorus-containing species. creative-proteomics.comhuji.ac.il

In the context of the peptide this compound, a 31P NMR spectrum would be expected to show a distinct signal corresponding to the phosphate group on the tyrosine residue. The specific chemical shift of this signal can confirm that the phosphorus is in the form of a phosphate monoester, characteristic of phosphotyrosine. creative-proteomics.com This technique is especially useful for distinguishing between different phosphorylation states if multiple potential phosphorylation sites were present in a peptide. creative-proteomics.com

While 1H NMR can also provide structural information, the 31P NMR spectrum offers a much clearer and more direct window into the phosphorylation event, as the spectral window is wide and signals from different phosphorus species are generally well-resolved. mdpi.comhuji.ac.il For quantitative analysis, inverse gated decoupling can be used to obtain accurate integration of the phosphorus signals. huji.ac.il Gel-phase 31P NMR can even be used to monitor the state of the phosphate protecting groups during solid-phase synthesis. nih.gov

| NMR Technique | Information Provided | Advantages for this compound |

|---|---|---|

| 31P NMR | Direct detection and characterization of the phosphate group. | Unambiguously confirms phosphorylation and provides information on the chemical state of the phosphate. creative-proteomics.comnih.gov |

| 1H NMR | Overall peptide structure and conformation. | Can show shifts in proton resonances near the phosphotyrosine, providing secondary evidence of phosphorylation. |

| 2D NMR (e.g., COSY, TOCSY) | Detailed sequence and structural assignment. | Can help in assigning specific proton signals and confirming the integrity of the peptide backbone. |

Molecular Recognition and Interaction Mechanisms of H Asn Pro Glu Tyr Po3h2 Oh

Interactions with Src Homology 2 (SH2) Domains

Src Homology 2 (SH2) domains are highly conserved protein modules, approximately 100 amino acids in length, that play a pivotal role in mediating intracellular signaling cascades. wikipedia.orgwustl.edu Their primary function is to bind specifically to proteins containing phosphorylated tyrosine (pY) residues, thereby facilitating the assembly of signaling complexes. frontiersin.orgnih.gov The binding affinity for these interactions typically falls within the nanomolar to low micromolar range, with dissociation constants (Kd) reported between 0.1 and 10 μM. nih.govmdpi.com

While all SH2 domains recognize phosphotyrosine, their specificity for distinct protein targets is dictated by the amino acid sequence flanking the pY residue, particularly the three to six residues C-terminal to the phosphotyrosine. cellsignal.compnas.orgutoronto.ca This specificity allows for the precise regulation of signaling pathways. The interaction is often described as a "two-pronged plug" model, where the pY residue and specific side chains of the flanking amino acids insert into two distinct pockets on the SH2 domain surface. frontiersin.orgnih.govnih.gov

Different families of SH2 domains recognize different consensus motifs. This sequence-based specificity is crucial for preventing cross-talk between distinct signaling pathways. nih.gov For instance, the SH2 domain of the adaptor protein Grb2 preferentially binds to the motif pYxN (where x is any amino acid), while SH2 domains of the Src family of kinases favor motifs with a large hydrophobic residue at the +3 position (pYxxΨ). nih.govpnas.orgnih.gov

| SH2 Domain Group | Representative Proteins | Consensus Binding Motif | Key Specificity Residue |

|---|---|---|---|

| Group IA/IB (Src-like) | SRC, LCK, FYN, SAP | pY-Φ-x-Ψ (Φ=hydrophilic, Ψ=hydrophobic) | P+3 (Hydrophobic) |

| Group IC (Grb2-like) | GRB2, GADS, GRB7 | pY-x-N-x | P+2 (Asn) |

| Group II (SHP2-like) | SHP-1, SHP-2, VAV | pY-Ψ-x-Ψ | P+3 (Hydrophobic) |

| Group III (STAT-like) | STAT1, STAT3, STAT5A | pY-x-x-Q | P+3 (Gln) |

Data synthesized from multiple research findings detailing SH2 domain specificity. nih.govnih.gov

Proline (Pro at pY-2): The rigid cyclic structure of proline introduces a conformational constraint on the peptide backbone. For certain SH2 domains, such as those of the phosphatases SHP1 and SHP2, a hydrophobic residue is favored at the pY-2 position. nih.gov Proline fulfills this requirement and can influence the peptide's orientation in the binding cleft.

Glutamic Acid (Glu at pY-1): The negatively charged side chain of glutamic acid can engage in electrostatic interactions, either favorable or repulsive, with charged residues on the SH2 domain surface, further refining binding specificity. Backbone hydrogen bonds are also common interactions involving the residue at the -1 position. acs.org

The structure of SH2 domains is highly conserved, generally consisting of a central anti-parallel β-sheet flanked by two α-helices. wikipedia.orgfrontiersin.orgnih.gov The phosphopeptide binds in an extended conformation across the surface of the domain, orthogonal to the central β-sheet. nih.govnih.gov This binding is mediated by two principal pockets.

The recognition of the phosphotyrosine itself is the most critical aspect of the interaction and contributes a significant portion of the binding energy. nih.gov The pY residue docks into a deep, positively charged pocket. A highly conserved arginine residue, typically within an FLVR (Phe-Leu-Val-Arg) motif, is located at the base of this pocket (Arg βB5). nih.govmdpi.com This arginine forms a crucial bidentate salt bridge or a pair of hydrogen bonds with two of the non-ester oxygen atoms of the phosphate (B84403) group, anchoring the peptide to the domain. nih.govnih.gov Other charged residues, such as an arginine on the αA helix (Arg αA2) and a lysine (B10760008) on the βD strand (Lys βD6), can provide additional electrostatic stabilization for the negatively charged phosphate. nih.govnih.gov

Specificity is primarily conferred by a second, more variable binding site known as the specificity pocket. nih.gov This pocket is typically a hydrophobic groove or cavity that accommodates the side chain of a residue C-terminal to the pY, most commonly the residue at the +3 position. frontiersin.orgnih.gov The shape and chemical properties of this pocket are defined by residues from the EF and BG loops of the SH2 domain. frontiersin.orgnih.gov For example, the SH2 domains of SHP2 and PLCγ1 feature an extended hydrophobic groove that can make contacts with peptide residues from the +1 to +5 positions. utoronto.ca

The binding event is not a simple lock-and-key mechanism; it often involves conformational adaptations in both the peptide and the SH2 domain. For instance, the Grb2 SH2 domain has a tryptophan residue in its EF loop that occupies the +3 binding pocket, forcing the bound peptide into a distinctive β-turn conformation. nih.gov In the N-SH2 domain of SHP2, the EF loop undergoes a significant rearrangement to open the peptide binding site upon ligand association. acs.orgnih.gov These dynamic changes are essential for achieving high-affinity and specific recognition.

Structural Determinants of SH2-Phosphopeptide Binding

Interactions with Phosphotyrosine-Binding (PTB) Domains

Phosphotyrosine-Binding (PTB) domains are another class of protein modules that recognize phosphotyrosine residues. nih.gov However, they are structurally distinct from SH2 domains and recognize different consensus motifs. PTB domains typically bind to a motif defined as NPXpY (Asn-Pro-X-pY), where the key recognition determinants are located N-terminal to the phosphotyrosine. cellsignal.comwikipedia.org The peptide ligand binds as a β-strand to an anti-parallel β-sheet in the PTB domain, with the NPXpY sequence forming a β-turn that positions the pY for interaction with basic residues in the binding pocket. cellsignal.com

The peptide H-Asn-Pro-Glu-Tyr(PO3H2)-OH, with its sequence NPEpY, does not conform to the canonical NPXpY motif recognized by most PTB domains. The presence of glutamic acid (E) at the pY-1 position instead of an unspecified amino acid (X) and the relative positioning of the Asn-Pro sequence (pY-3 and pY-2, respectively) differ from the typical PTB domain ligand structure. While some PTB domains can bind non-phosphorylated motifs or sequences that diverge from the consensus, the primary interaction for a peptide like this compound in a biological context is overwhelmingly likely to be with SH2 domains rather than PTB domains. cellsignal.comnih.gov

Interactions with Protein Tyrosine Kinases (PTKs) as a Substrate

The unphosphorylated peptide, H-Asn-Pro-Glu-Tyr-OH, serves as a substrate for protein tyrosine kinases. Within its biological context, the NPEY motif (specifically at Tyr-960 of the insulin (B600854) receptor) is a primary site for autophosphorylation by the receptor's intrinsic kinase domain upon insulin binding. This phosphorylation event is a critical prerequisite for the recruitment of downstream effector molecules, such as Insulin Receptor Substrate 1 (IRS-1) and SHC-transforming protein 1 (Shc), which bind to the newly created phosphotyrosine motif. This interaction propagates the signal to intracellular pathways regulating metabolism and cell growth.

The primary kinase responsible for phosphorylating the Asn-Pro-Glu-Tyr sequence is the insulin receptor kinase itself. The specificity is conferred by the location of the motif within the juxtamembrane domain, a region critical for kinase activation and substrate docking. Upon insulin binding, the receptor undergoes a conformational change that activates its kinase domain, leading to the phosphorylation of several tyrosine residues, including the NPEY motif.

While extensive research has confirmed this specificity, kinetic parameters (Km and kcat) for the minimal H-Asn-Pro-Glu-Tyr-OH tetrapeptide are not widely reported, as studies typically utilize larger, more complex peptide sequences derived from the native receptor or other known kinase substrates. However, kinetic analyses performed on related systems provide insight into the catalytic efficiency of the insulin receptor kinase. For instance, studies using a synthetic peptide substrate analogous to a phosphorylation site in pp60src revealed that insulin stimulates the kinase by increasing the maximal velocity (Vmax) of phosphorylation without significantly altering the Michaelis constant (Km) for the peptide. whitelabs.org

| Substrate | Condition | Km (mM) | Vmax (nmol·mg-1·min-1) | Reference |

|---|---|---|---|---|

| pp60src-related synthetic peptide | Basal | ~1.5 | ~3.1 | whitelabs.org |

| pp60src-related synthetic peptide | Insulin-Stimulated | ~1.5 | ~9.5 | whitelabs.org |

The catalytic phosphorylation of the NPEY motif is structurally dependent on the activation state of the insulin receptor. The process involves several key structural events:

Ligand-Induced Dimerization and Conformational Change : The binding of insulin to the extracellular domain of the receptor induces a conformational change that brings the two intracellular kinase domains into close proximity.

Activation Loop Phosphorylation : This proximity allows for trans-autophosphorylation of key tyrosine residues within the activation loop (A-loop) of the kinase domain (specifically Tyr-1158, Tyr-1162, and Tyr-1163). embopress.org

Unrestricted Substrate Access : Phosphorylation of the A-loop causes it to move out of the active site, relieving autoinhibition and allowing unrestricted access for ATP and other substrate domains, such as the juxtamembrane region containing the NPEY motif. embopress.orgbohrium.com

Substrate Binding : Peptide substrates bind to the kinase domain primarily as a short anti-parallel β-strand, with residues flanking the target tyrosine making critical contacts in hydrophobic pockets on the C-terminal lobe of the kinase, ensuring proper orientation for phosphotransfer. embopress.orgbohrium.com The insulin receptor kinase shows a preference for acidic residues N-terminal to the tyrosine, a feature satisfied by the glutamic acid in the Asn-Pro-Glu-Tyr sequence.

Interactions with Protein Tyrosine Phosphatases (PTPs) as a Substrate

The phosphorylated peptide, this compound, is a substrate for protein tyrosine phosphatases, which catalyze the hydrolysis of the phosphate group from the phosphotyrosine (pTyr) residue. This dephosphorylation is a critical negative regulatory mechanism that attenuates or terminates the signaling cascade initiated by the kinase. Key phosphatases implicated in the regulation of the insulin receptor and its substrates include Protein Tyrosine Phosphatase 1B (PTP1B) and SH2 domain-containing phosphatase 2 (SHP-2). nih.gov PTP1B is considered a major negative regulator of insulin signaling.

PTPs exhibit significant substrate specificity, which is determined by the amino acid sequence surrounding the target phosphotyrosine and by accessory domains that direct the phosphatase to specific subcellular locations or protein complexes. PTP1B and SHP-2 are known to dephosphorylate the insulin receptor, thereby acting on motifs such as NPEpY. The catalytic efficiency of PTPs can vary widely depending on the specific substrate sequence. For example, studies on the dephosphorylation of the insulin receptor's tri-phosphorylated activation loop by PTP1B showed this site to be exquisitely sensitive, being dephosphorylated much faster than mono- or di-phosphorylated forms. researchgate.net

Similar to the kinase data, specific kinetic parameters for the dephosphorylation of the minimal this compound tetrapeptide are not prominently featured in literature, which often focuses on larger, multi-phosphorylated fragments of the receptor. The table below presents representative Michaelis-Menten data for PTP1B acting on a biologically relevant, multiply phosphorylated peptide from the insulin receptor's activation loop.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|---|

| PTP1B | IR Trisphosphopeptide (pTyr-1158, -1162, -1163) | 3.1 ± 0.4 | 0.19 ± 0.01 | 61,000 | researchgate.net |

The dephosphorylation of the this compound peptide by a PTP involves direct interaction with the enzyme's catalytic domain and is governed by a conserved chemical mechanism. For PTPs that contain them, such as SHP-2, SH2 domains also play a crucial role in substrate recognition and localization.

Catalytic Mechanism : The interaction begins with the binding of the phosphopeptide into the PTP active site. The catalytic mechanism is a two-step process. First, a conserved, highly nucleophilic cysteine residue in the PTP's signature motif (HC(X)5R) attacks the phosphorus atom of the phosphotyrosine, leading to the formation of a phosphoenzyme intermediate and the release of the dephosphorylated tyrosine residue. This step is facilitated by a key aspartate residue on a flexible loop known as the WPD-loop, which moves from an "open" to a "closed" conformation upon substrate binding to act as a general acid, protonating the leaving tyrosyl oxygen. acs.org In the second step, the WPD-loop remains closed, and the aspartate residue now acts as a general base to activate a water molecule, which hydrolyzes the phosphoenzyme intermediate, releasing inorganic phosphate and regenerating the active enzyme. acs.org

Role of SH2 Domains (in SHP-2) : SHP-2 possesses two N-terminal SH2 domains that recognize and bind to specific phosphotyrosine motifs on target proteins, including the insulin receptor and its substrates. nih.gov This binding serves a dual purpose: it localizes SHP-2 to the site of signaling and, by engaging the SH2 domains, it induces a conformational change that relieves the autoinhibitory interaction between the N-SH2 domain and the PTP catalytic domain. elifesciences.org This activation allows the catalytic domain to efficiently dephosphorylate nearby substrates, such as the NPEpY motif. Therefore, the interaction of SHP-2 with its substrates is often a multi-point engagement involving both SH2-pTyr and catalytic domain-pTyr interactions.

Role in Cellular Signaling Pathways and Networks

Involvement in Insulin (B600854)/Insulin-like Growth Factor (IGF) Signaling Pathways

The NPEY motif is a highly conserved feature of the IR and IGF-1R, highlighting its fundamental role in the function of these receptor tyrosine kinases. nih.gov Following the binding of insulin or IGF-1 to the extracellular domain of their respective receptors, the receptor undergoes a conformational change that activates its intracellular tyrosine kinase domain. cellsignal.comyoutube.com This activation leads to the rapid autophosphorylation of several tyrosine residues on the receptor's β-subunits, including the crucial tyrosine within the NPEY sequence (Tyr-960 in the IR and Tyr-950 in the IGF-1R). nih.govnih.gov The resulting phosphorylated motif, H-Asn-Pro-Glu-Tyr(PO3H2)-OH, becomes a high-affinity binding site essential for propagating the signal. nih.govuniprot.org

Once phosphorylated, the NPEY motif serves as a primary docking site for a specific set of intracellular substrate and adaptor proteins. nih.govnih.gov The two principal proteins that bind directly to this phosphorylated site are the Insulin Receptor Substrate (IRS) proteins (primarily IRS-1) and the Src homology and collagen (Shc) protein. nih.govresearchgate.netresearchgate.net These proteins contain specialized domains, such as Phosphotyrosine Binding (PTB) domains, that recognize and bind to the NPXpY motif. nih.govwikipedia.org This interaction is highly specific; for instance, the PTB domain of IRS-1 binds directly to the NPEpY sequence, tethering the IRS protein to the activated receptor. wikipedia.org This recruitment is the first and most critical step in the downstream signaling cascade, allowing the receptor kinase to phosphorylate the bound substrate proteins on their own tyrosine residues. nih.govcellsignal.com

| Interacting Protein | Binding Domain | Receptor | Primary Downstream Pathway |

|---|---|---|---|

| Insulin Receptor Substrate 1 (IRS-1) | Phosphotyrosine Binding (PTB) Domain | IR & IGF-1R | PI3K/Akt Pathway (Metabolic) |

| Shc (Src homology and collagen protein) | PTB / SAIN Domain | IR & IGF-1R | Ras/MAPK Pathway (Mitogenic) |

The interaction between the IR/IGF-1R and its primary substrates is strictly dependent on the phosphorylation state of the NPEY motif. uniprot.orgnih.gov In the absence of receptor autophosphorylation, such as in a kinase-dead receptor mutant, the binding of IRS-1 and Shc is completely abolished. nih.govuniprot.org Experimental studies using site-directed mutagenesis have confirmed the criticality of this specific tyrosine residue. When Tyr-960 of the IR is mutated to a non-phosphorylatable amino acid like phenylalanine (Tyr960F), the receptor's ability to bind and subsequently phosphorylate both IRS-1 and Shc is severely impaired. nih.govnih.govresearchgate.net

This phosphorylation-dependent switch ensures that signaling is tightly controlled and only occurs upon ligand binding. The binding is mediated by specific protein domains that recognize the phosphorylated tyrosine in its sequence context. While both IRS-1 and Shc bind the NPEpY motif, the precise molecular interactions differ, allowing for differential signaling. researchgate.netuniprot.org For example, residues immediately surrounding the core NPEY sequence have been shown to differentially affect the binding of either IRS-1 or Shc, suggesting distinct recognition patterns for these two key substrates. researchgate.netuniprot.org

Modulation of Downstream Signaling Cascades

The recruitment of IRS-1 and Shc to the phosphorylated NPEY motif initiates the bifurcation of the insulin/IGF-1 signal into two major downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. cellsignal.comnih.gov

Upon binding to the activated receptor via the NPEpY motif, IRS-1 and Shc are themselves phosphorylated on multiple tyrosine residues by the receptor's kinase activity. nih.gov These newly created phosphotyrosine sites on IRS-1 and Shc act as secondary docking platforms, recruiting a host of additional signaling proteins that possess Src homology 2 (SH2) domains. nih.gov

IRS-1 primarily recruits the regulatory subunit (p85) of PI3K. nih.govresearchgate.net

Shc binds to the Growth factor receptor-bound protein 2 (Grb2), which is constitutively associated with the Son of sevenless (SOS) guanine (B1146940) nucleotide exchange factor. nih.gov

This hierarchical recruitment of adaptor and effector proteins serves to amplify and diversify the initial signal generated by receptor activation.

| Primary Substrate | Recruited Protein (SH2-domain containing) | Resulting Action |

|---|---|---|

| IRS-1 | PI3K (p85 subunit) | Activation of the PI3K/Akt signaling pathway |

| Shc | Grb2-SOS complex | Activation of the Ras/MAPK signaling pathway |

The activation of these two major pathways leads to distinct cellular outcomes.

The PI3K/Akt Pathway: The recruitment of PI3K by IRS-1 leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the kinase Akt (also known as Protein Kinase B). cellsignal.com Activated Akt is a central hub that controls most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell surface (leading to glucose uptake), the promotion of glycogen (B147801) synthesis by inhibiting GSK-3, and the stimulation of protein synthesis via the mTOR pathway. cellsignal.com

The Ras/MAPK Pathway: The Shc-Grb2-SOS complex activates the small G-protein Ras, which initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK). nih.govcellsignal.com This pathway is primarily responsible for the mitogenic and growth-promoting effects of insulin and IGF-1, such as gene expression changes that lead to cell proliferation and differentiation. nih.gov

Therefore, the this compound motif acts as a critical switch point, directing the signal from the receptor to distinct regulatory networks that control either metabolic or mitogenic cellular machinery.

Contributions to Cellular Processes Mediated by Tyrosine Phosphorylation

The initial tyrosine phosphorylation of the NPEY motif is the instigating event for a wide array of fundamental cellular processes. Reversible protein tyrosine phosphorylation is a ubiquitous mechanism for regulating cellular activities, and the NPEY motif is a prime example of its importance. nih.gov The downstream cascades it activates ultimately control functions ranging from immediate metabolic adjustments to long-term changes in gene expression. cellsignal.comnih.gov

Key cellular processes regulated by signaling originating from the NPEY motif include:

Metabolism: Control of glucose homeostasis, lipid synthesis, and protein synthesis. cellsignal.com

Cell Growth and Proliferation: Regulation of the cell cycle and cell division, particularly in response to IGF-1. nih.govnih.gov

Cell Survival and Anti-Apoptosis: The Akt pathway, activated via IRS-1, inhibits several pro-apoptotic factors, thus promoting cell survival. cellsignal.com

Cell Differentiation: The MAPK pathway plays a significant role in directing cells toward specific lineages during development. nih.gov

Receptor Regulation: The NPEY motif is also implicated in the clathrin-mediated endocytosis of the insulin receptor, a process that helps to attenuate the signal and regulate receptor turnover. nih.govnih.govnih.gov

Regulation of Cell Proliferation and Differentiation

Tyrosine phosphorylation is a cornerstone of the signaling pathways that control cell proliferation and differentiation. jove.comnih.gov Growth factor receptors, which are often receptor tyrosine kinases (RTKs), initiate signaling cascades that lead to cell division. jove.comwikipedia.org Upon ligand binding, these receptors dimerize and autophosphorylate on specific tyrosine residues, creating binding sites for adaptor proteins that activate pathways such as the RAS/MAPK pathway, a central regulator of cell proliferation. spandidos-publications.com

The peptide this compound, by virtue of its phosphotyrosine, could act as a mimetic or a competitive inhibitor of binding sites on activated growth factor receptors or their downstream substrates. In this capacity, it could modulate the intensity or duration of proliferative signals.

Conversely, tyrosine phosphorylation is also intimately involved in guiding cells toward specific fates through differentiation. nih.gov Different patterns and durations of tyrosine kinase signaling can lead to distinct cellular outcomes; for instance, transient activation of the MAPK pathway is often associated with proliferation, whereas sustained activation can induce differentiation in certain cell types. nih.gov The presence of this compound could potentially influence the delicate balance of these signaling dynamics, thereby affecting cellular differentiation processes.

| Research Finding | Cellular Process | Potential Role of this compound |

| Tyrosine phosphorylation of growth factor receptors activates the RAS/MAPK pathway. spandidos-publications.com | Cell Proliferation | Modulation of signal transduction by competing for SH2/PTB domain binding. |

| Sustained MAPK activation can induce neuronal differentiation. nih.gov | Cell Differentiation | Influencing the temporal dynamics of phosphorylation-dependent signaling. |

| The NPEY motif is part of the insulin receptor, which is involved in cell growth. nih.gov | Cell Growth & Proliferation | Potential involvement in insulin-mediated growth signals. |

Involvement in Cellular Adhesion and Migration Signaling

Cellular adhesion and migration are dynamic processes that are heavily regulated by the phosphorylation state of key proteins. nih.gov Tyrosine phosphorylation plays a pivotal role in the assembly and disassembly of focal adhesions, which are multi-protein structures that connect the cell's cytoskeleton to the extracellular matrix. nih.gov Kinases such as Focal Adhesion Kinase (FAK) and Src are central to this process. nih.gov

The phosphorylation of proteins within focal adhesions creates docking sites for other signaling molecules, leading to the remodeling of the actin cytoskeleton, which is necessary for cell movement. nih.govembopress.org The dephosphorylation of these proteins by protein tyrosine phosphatases (PTPs) is equally important for the turnover of adhesions, allowing for the retraction of the cell's trailing edge during migration. nih.gov

Given this context, this compound could interfere with the protein-protein interactions that are dependent on phosphotyrosine. For example, it could compete with phosphorylated FAK for binding to Src's SH2 domain, thereby disrupting the signaling cascade that promotes cell migration. Conversely, it might also inhibit the action of PTPs that target adhesion proteins, leading to an increase in adhesion and reduced motility. The presence of proline and asparagine in peptide sequences has also been linked to cell-adhesive functions in other contexts, such as in fibronectin, suggesting a potential multifaceted role in adhesion. nih.govresearchgate.net

| Research Finding | Cellular Process | Potential Role of this compound |

| Tyrosine phosphorylation of FAK and other focal adhesion proteins is crucial for cell migration. nih.govembopress.org | Cellular Migration | Competitive inhibition of SH2 domain-mediated interactions. |

| PTPs regulate the turnover of focal adhesions. nih.gov | Cellular Adhesion & De-adhesion | Potential modulation of PTP activity. |

| Short peptide sequences containing Pro and Asn can enhance cell-adhesive functions. nih.govresearchgate.net | Cellular Adhesion | Synergistic or direct effects on cell adhesion receptors. |

Role in Other Phosphorylation-Dependent Cellular Events

The influence of tyrosine phosphorylation extends to a wide array of other fundamental cellular processes, including metabolism, gene expression, apoptosis, and immune responses.

Metabolism: The insulin receptor, which contains the NPEY sequence, is a prime example of the link between tyrosine phosphorylation and metabolism. nih.gov Insulin-induced tyrosine phosphorylation of the receptor and its substrates initiates a cascade that leads to glucose uptake and glycogen synthesis. wikipedia.org More broadly, tyrosine phosphorylation is now understood to be a widespread post-translational modification that can directly regulate the activity of metabolic enzymes, contributing to the metabolic reprogramming seen in cancer cells. nih.govresearchgate.net

Gene Expression: Signal transduction pathways that are initiated by tyrosine phosphorylation often culminate in the activation of transcription factors, which then regulate gene expression. For example, the JAK-STAT pathway, which is critical for cytokine signaling, relies on the tyrosine phosphorylation of STAT proteins, leading to their dimerization, nuclear translocation, and binding to DNA to control the transcription of target genes. spandidos-publications.com

Apoptosis: Programmed cell death, or apoptosis, is tightly regulated by a balance of pro- and anti-apoptotic signals, many of which are influenced by tyrosine phosphorylation. nih.govpnas.org For instance, survival signals from cytokines like GM-CSF can inhibit apoptosis in granulocytes by increasing tyrosine phosphorylation. nih.govpnas.org Conversely, in some contexts, increased tyrosine phosphorylation can also promote apoptosis. nih.gov The phosphorylation state of key apoptotic regulators can determine a cell's fate. mdpi.com

Immune Responses: Tyrosine phosphorylation is at the heart of immune cell signaling. nih.gov The activation of T-cells and B-cells upon antigen recognition is initiated by a cascade of tyrosine phosphorylation events mediated by Src family kinases. researchgate.net These initial signals are then propagated through a network of kinases, phosphatases, and adaptor proteins, leading to cytokine production, proliferation, and the differentiation of immune cells. researchgate.net

The peptide this compound, as a carrier of the phosphotyrosine signal, has the theoretical potential to intersect with any of these pathways. It could act as a modulator, either enhancing or dampening cellular responses depending on the specific context and the proteins it interacts with.

| Cellular Event | Role of Tyrosine Phosphorylation | Potential Role of this compound |

| Metabolism | Regulates insulin signaling and the activity of metabolic enzymes. wikipedia.orgnih.gov | Modulation of metabolic pathways through interaction with key signaling nodes. |

| Gene Expression | Activates transcription factors such as STATs. spandidos-publications.com | Interference with the activation of transcription factors. |

| Apoptosis | Modulates the activity of pro- and anti-apoptotic proteins. nih.govpnas.org | Shifting the balance between cell survival and death signals. |

| Immune Responses | Initiates and propagates signals from antigen receptors. researchgate.net | Attenuation or enhancement of immune cell activation. |

Design and Engineering of H Asn Pro Glu Tyr Po3h2 Oh Analogs and Research Probes

Rational Design of Phosphotyrosine Peptide Substrates for Kinase/Phosphatase Assays

Synthetic peptide substrates are invaluable reagents for studying protein kinases and phosphatases due to their stability, chemical purity, and the ability to be used at saturating concentrations for determining maximum phosphorylation rates. monash.edu The design of these substrates, including analogs of H-Asn-Pro-Glu-Tyr(PO3H2)-OH, often begins with mimicking known phosphorylation site sequences found in natural protein substrates or autophosphorylation sites. monash.edu By utilizing peptides with a single site for phosphorylation, researchers can specifically detect the activity of individual protein kinases even within complex cell extracts. monash.edu This specificity and sensitivity have established synthetic peptides as the preferred substrates for investigating the hormonal regulation of protein kinases. monash.edu

The effectiveness and specificity of a peptide substrate are largely determined by the amino acid sequence surrounding the phosphorylation site. To enhance their utility for profiling the activity of specific enzymes, peptide sequences are systematically optimized. A key approach involves using phosphoproteomics to identify the in vitro substrates of a target kinase, which reveals its amino acid preferences. proquest.com

This information can be used to develop computational scoring functions to estimate the potential efficiency of a newly designed synthetic substrate. proquest.com For instance, a statistically significant correlation has been demonstrated between a substrate's score, derived from phosphoproteomics data, and its initial rate of phosphorylation in a kinase assay. proquest.com While all new substrates require biochemical validation, this computational pre-screening helps in prioritizing sequences that are most likely to be efficient and specific. proquest.comnih.gov The ultimate goal is to create a substrate that is rapidly and selectively acted upon by the target enzyme, minimizing off-target effects from other kinases or phosphatases present in a biological sample. nih.gov

To facilitate high-throughput screening and real-time monitoring of enzyme activity, phosphopeptide substrates are often chemically modified with fluorescent labels or other tags. acs.org A common strategy involves designing the peptide with a cysteine residue strategically placed near the phosphotyrosine, which allows for site-selective labeling with fluorescent dyes. acs.org

The fluorescence of certain environmentally sensitive dyes can change depending on the phosphorylation state of the adjacent tyrosine. For example, a significant decrease in fluorescence intensity has been observed upon the dephosphorylation of a dye-labeled phosphopeptide, a change that correlates directly with the release of inorganic phosphate (B84403). acs.org This change provides a continuous, real-time readout of enzyme activity. Importantly, the conjugation of the fluorophore should not adversely affect the peptide's interaction with the enzyme. acs.org These fluorescent probes are particularly well-suited for high-density screening assays to identify enzyme inhibitors. acs.orgnih.gov

| Probe Type | Common Fluorophores | Labeling Strategy | Application |

|---|---|---|---|

| Environmentally Sensitive Dyes | 7-fluorobenz-2-oxa-1,3-diazole-4-sulfonamide (SBD-F) | Site-selective conjugation, often to a Cysteine residue near the phosphorylation site. acs.org | Real-time, homogeneous fluorescence-based assays for kinases/phosphatases. acs.org |

| Fluorescent Amino Acids | Trp(BODIPY) | Incorporated directly into the peptide sequence during synthesis. researchgate.net | Labeling peptides to study interactions with cell membranes or specific proteins. researchgate.net |

| General Purpose Labels | Fluorescein isothiocyanate (FITC), Tetramethylrhodamine (TAMRA) | Typically conjugated to the N-terminus or a Lysine (B10760008) side chain. nih.gov | Fluorescence polarization assays to study protein-peptide binding. nih.gov |

| pH-Activatable Probes | Custom synthesized probes that increase fluorescence in acidic environments. | Conjugated to peptides to monitor their translocation to acidic organelles like lysosomes. osaka-u.ac.jp | Imaging protein translocation during processes such as autophagy. osaka-u.ac.jp |

Development of Hydrolytically Stable Phosphate Analogs for Mechanistic Studies

The phosphate ester bond in phosphotyrosine is susceptible to cleavage by phosphatases. To study the binding interactions between a phosphopeptide and its target protein without the complication of enzymatic hydrolysis, researchers use hydrolytically stable phosphate analogs. nih.gov These analogs, where the phosphate group is replaced by a non-cleavable mimic, are indispensable tools for dissecting the mechanisms of phosphoryl group transfer. nih.gov

By using these stable isosteres, researchers can trap the enzyme-substrate complex, allowing for detailed structural and mechanistic studies, such as X-ray crystallography. nih.gov These "transition state analogues" provide a more detailed picture of how enzymes recognize their substrates and stabilize the transition state during the chemical reaction. nih.gov The hydrolytic stability of various phosphate isosteres, such as thiophosphates, has been explored to guide the selection of the optimal analog for a given biological question. nih.gov

| Isostere Family | Example Structure | Key Feature | Application in Mechanistic Studies |

|---|---|---|---|

| Thiophosphates | Monothiophosphate (PS) | One non-bridging oxygen is replaced by sulfur. nih.gov | Used to study enzyme kinetics and mechanisms, as the P-S bond can be more resistant to cleavage by some phosphatases. nih.gov |

| Phosphonates | Phosphonomethyl group | The ester oxygen is replaced by a methylene (B1212753) (CH2) group, creating a stable P-C bond. unl.edu | Act as competitive inhibitors and are used to probe the active sites of phosphatases and kinases. unl.edu |

| Fluorinated Phosphates | Monofluorophosphate | An oxygen atom is replaced by a fluorine atom. | The high electronegativity of fluorine alters the electronic properties of the phosphate group, affecting binding and catalysis, thus providing mechanistic insights. |

Creation of Peptide Arrays and Libraries for High-Throughput Interaction Screening

To explore the vast landscape of protein-phosphopeptide interactions, peptide arrays and libraries have become a critical high-throughput tool. creative-peptides.com This technology involves synthesizing hundreds or thousands of different peptide sequences, including variants of this compound, at high density on a solid support such as a glass slide. creative-peptides.com Unlike older methods, modern peptide arrays are often synthesized in situ on the chip, which allows for completely custom designs for each experiment. lcsciences.com

These arrays enable the systematic screening of thousands of sequences in a single experiment to identify high-affinity and high-specificity binding partners for proteins of interest, such as SH2 domains or phosphatases. lcsciences.comnih.gov Microfluidics are often employed to enhance binding kinetics and produce uniform spots, leading to reliable and quantitative measurements of binding events. lcsciences.com This technology is widely applied in substrate profiling, epitope mapping, and the discovery of peptide-based modulators of protein-protein interactions. creative-peptides.com

Design of Cell-Permeable Phosphopeptides for Intracellular Mechanistic Investigations

A major challenge in studying the function of phosphopeptides like this compound is their inability to cross the cell membrane due to their size and hydrophilic nature. nih.gov To overcome this barrier and investigate their roles within living cells, phosphopeptides are often rendered cell-permeable. The most common strategy is to conjugate the phosphopeptide to a cell-penetrating peptide (CPP). nih.gov

CPPs are short, often positively charged, peptide sequences that can traverse the cell membrane and carry molecular cargo, such as a phosphopeptide, into the cytoplasm. nih.govmdpi.com Well-known CPPs include sequences derived from the Antennapedia homeodomain (penetratin) and the HIV-1 TAT protein. nih.gov By attaching this compound or its analogs to a CPP, researchers can directly probe and modulate intracellular signaling pathways, providing a powerful tool to elucidate the specific roles of phosphorylation events in cellular physiology. nih.govnih.gov

| CPP Name | Origin | Typical Sequence | Mechanism of Entry |

|---|---|---|---|

| Penetratin | Drosophila Antennapedia homeodomain nih.gov | RQIKIWFQNRRMKWKK | Primarily endocytosis, with some evidence for direct translocation. |

| TAT | HIV-1 Tat protein nih.gov | YGRKKRRQRRR | Macropinocytosis and other endocytic pathways. nih.gov |

| Poly-arginine | Synthetic | RRRRRRRR (R8) | A combination of direct translocation and endocytosis, dependent on length and conditions. |

Emerging Research Directions and Future Perspectives on Phosphotyrosine Peptides

Interplay of Phosphorylation with Other Post-Translational Modifications (PTM Crosstalk)

The function of phosphopeptides is not dictated by phosphorylation in isolation. A growing body of evidence reveals a complex interplay, or "crosstalk," between phosphorylation and other post-translational modifications (PTMs), which can collaboratively or antagonistically regulate protein function. cellsignal.comnih.gov This interplay is essential for fine-tuning cellular processes like gene expression, cell division, and DNA damage response. cellsignal.com

For a peptide such as H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH, the residues adjacent to the phosphotyrosine are potential sites for other PTMs that could influence the binding and signaling output of the phosphorylated tyrosine. For instance, the asparagine (Asn) residue could be subject to deamidation or N-linked glycosylation, while the glutamic acid (Glu) could undergo methylation or ADP-ribosylation. The presence of these additional PTMs can create a complex "PTM code" that dictates the peptide's interaction with specific binding partners. nih.gov

PTM crosstalk can occur through several mechanisms:

Steric Hindrance: A bulky modification like glycosylation near the pTyr residue might physically block the binding of a pTyr-recognizing domain (e.g., an SH2 domain).

Charge Alteration: Modifications that alter the local electrostatic environment, such as acetylation of a nearby lysine (B10760008) (not present in this specific peptide, but a common occurrence), can affect the affinity of protein-protein interactions.

Conformational Changes: PTMs can induce structural changes that are transmitted through the peptide backbone, allosterically affecting the presentation of the pTyr motif.

Competitive Binding: Two different PTMs may compete for the same amino acid residue. A well-documented example is the competition between phosphorylation and O-GlcNAcylation on serine or threonine residues. nih.govnih.gov

Future research on H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH will likely involve systematic screening for co-occurring PTMs and functional validation of their impact on signaling. Advanced mass spectrometry techniques are crucial for identifying these complex modification patterns on a proteome-wide scale. cytoskeleton.comcytoskeleton.com

Table 1: Potential PTM Crosstalk with Tyrosine Phosphorylation

| PTM Type | Potential Effect on pTyr Signaling | Mechanism Example |

|---|---|---|

| Acetylation | Modulate binding affinity | Neutralizes positive charge of lysine, altering electrostatic interactions. |

| Ubiquitination | Regulate protein stability or localization | Can target the protein for degradation or serve as a scaffold for other proteins. cytoskeleton.com |

| O-GlcNAcylation | Inhibit or promote phosphorylation | Can compete with kinases for serine/threonine sites or allosterically influence kinase activity. nih.govnih.gov |

| Methylation | Alter binding surface | Adds hydrophobicity and bulk, potentially creating new binding interfaces. |

Investigation of Phosphopeptide Dynamics and Allosteric Regulation

Phosphopeptides often function as molecular switches that trigger conformational changes in their target proteins, leading to allosteric regulation of enzymatic activity or protein-protein interactions. The binding of a phosphopeptide to a regulatory domain can propagate a signal to a distant functional site within the same protein. nih.govnih.gov

In the context of H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH, the sequence preceding the pTyr is critical for binding specificity and the resulting allosteric effects. The proline (Pro) residue, with its unique cyclic structure, introduces a rigid kink in the peptide backbone. youtube.comkhanacademy.org This conformational constraint can precisely orient the flanking residues (Asn and Glu) and the pTyr itself for optimal interaction with a binding pocket.

Research on the phosphatase SHP2, for example, has shown that phosphopeptide binding to its N-terminal SH2 domain leads to enhanced dynamics in specific loops. nih.gov This destabilizes an auto-inhibitory interface, exposing the catalytic site and activating the enzyme. nih.gov The binding energy is not derived solely from the pTyr interaction but is a composite of interactions with the entire peptide sequence.

Future studies on H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH would benefit from techniques like NMR spectroscopy and molecular dynamics simulations. nih.govmdpi.com These methods can probe the conformational dynamics of the peptide both in its free state and when bound to a target protein, revealing how the specific sequence contributes to the allosteric mechanism.

Table 2: Key Concepts in Phosphopeptide-Mediated Allostery

| Concept | Description | Relevance to H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH |

|---|---|---|

| Conformational Selection | The target protein exists in an equilibrium of different conformations; the phosphopeptide binds to and stabilizes the active conformation. | The Asn-Pro-Glu sequence may specifically recognize the active conformation of a target protein. |

| Induced Fit | The binding of the phosphopeptide induces a conformational change in the target protein. | The unique structure conferred by the Proline residue could be crucial for inducing the correct allosteric change. youtube.com |

| Dynamic Allostery | Phosphopeptide binding alters the protein's internal motions (dynamics) rather than causing a large static structural change, leading to a functional output. nih.gov | The peptide could modulate the flexibility of a target enzyme's active site loops, enhancing catalysis. nih.gov |

Advancements in High-Resolution Structural Determination of Phosphopeptide Complexes

Understanding the precise molecular interactions between a phosphopeptide and its binding partner requires high-resolution structural information. X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are the primary techniques for determining the three-dimensional structures of these complexes. springernature.comnih.gov

Structural studies of SH2 domains in complex with their phosphopeptide ligands have been particularly informative. springernature.comnih.govnih.gov These studies reveal a conserved binding mode where the pTyr residue engages a deep, positively charged pocket in the SH2 domain. However, the specificity of the interaction is largely determined by the amino acids flanking the pTyr, which interact with less conserved surface grooves on the SH2 domain. nih.gov

Determining the crystal structure of H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH bound to a cognate partner (e.g., an SH2 or PTB domain) would provide invaluable insights. It would elucidate the specific hydrogen bonds, salt bridges, and hydrophobic interactions made by the Asn, Pro, and Glu residues that contribute to binding affinity and specificity. Such structural blueprints are also essential for the rational design of therapeutic agents that can either mimic or block these interactions.

Table 3: Techniques for Structural Determination of Protein-Peptide Complexes

| Technique | Resolution | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Atomic (~1-3 Å) | High resolution, well-established method. springernature.comnih.gov | Requires well-diffracting crystals, can be time-consuming. |

| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic (~2-5 Å) | Does not require crystallization, can study large complexes. | Resolution can be lower for smaller, more dynamic complexes. |

| NMR Spectroscopy | Atomic | Provides information on dynamics and weak interactions in solution. mdpi.com | Limited to smaller proteins and complexes (<~50 kDa). |

Integration of Multi-Omics Data for Comprehensive Signaling Network Analysis

The function of a single phosphopeptide can only be fully understood within the broader context of the cellular signaling network. The integration of multiple "omics" datasets—such as phosphoproteomics, genomics, transcriptomics, and metabolomics—provides a holistic view of cellular responses to stimuli. nih.govnih.gov

Phosphoproteomics, which uses mass spectrometry to identify and quantify thousands of phosphorylation sites, can reveal how the phosphorylation state of a protein containing the H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH motif changes under different conditions. By integrating this data with transcriptomics (measuring mRNA levels) and proteomics (measuring protein abundance), researchers can build comprehensive models of signaling pathways. plos.org For example, an increase in the phosphorylation of this peptide might correlate with the transcriptional upregulation of specific genes, suggesting a role in that pathway.

Network propagation algorithms are powerful computational tools that map omics data onto known protein-protein interaction networks. plos.org This approach can help identify modules of interacting proteins that are co-regulated and can predict the functional consequences of changes in phosphorylation. Applying these methods could help elucidate the upstream kinases and downstream effectors related to the H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH phosphosite.

Table 4: Multi-Omics Layers for Signaling Network Analysis

| Omics Layer | Information Provided | Potential Insight for H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH |

|---|---|---|

| Genomics | DNA sequence, mutations, copy number variations. nih.gov | Identify mutations in the kinase or phosphatase that regulates this site. |

| Transcriptomics | Gene expression levels (mRNA). plos.org | Correlate phosphorylation changes with the expression of downstream target genes. |

| Proteomics | Protein abundance. nih.gov | Determine if phosphorylation changes are due to altered protein levels or altered kinase/phosphatase activity. |

| Phosphoproteomics | Site-specific phosphorylation levels. nih.gov | Directly quantify the regulation of the H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH site in response to stimuli. |

| Metabolomics | Levels of small molecule metabolites. | Link the signaling pathway involving this peptide to changes in cellular metabolism. |

Novel Methodologies for Studying Transient Phosphopeptide-Protein Interactions

Many critical signaling interactions mediated by phosphopeptides are transient and have relatively low affinity. These "hit-and-run" interactions are challenging to study with traditional biochemical methods. nih.gov Consequently, a key area of future research is the development and application of novel techniques to capture and characterize these fleeting events.

Several innovative approaches are emerging:

Chemical Cross-linking Mass Spectrometry (XL-MS): This technique uses chemical reagents to covalently link interacting proteins. Subsequent mass spectrometry analysis identifies the cross-linked peptides, providing spatial constraints and defining the interaction interface. This could be used to trap the binding partner of H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH in situ.

Proximity-labeling methods (e.g., BioID, APEX): These methods involve fusing a promiscuous labeling enzyme to the protein of interest. The enzyme biotinylates nearby proteins, which can then be purified and identified by mass spectrometry. This allows for the identification of transient and weak interactors in a cellular context.

Single-Molecule Techniques (e.g., FRET): Förster Resonance Energy Transfer (FRET) and other single-molecule approaches can monitor interactions in real-time, providing kinetic data (on- and off-rates) that is often missed in ensemble measurements. frontiersin.org

Covalently-linked constructs: For structural studies, it is sometimes possible to create a fusion protein where the peptide is covalently linked to its binding partner via a flexible linker. This stabilizes the transient complex, making it more amenable to crystallization or cryo-EM. nih.gov

The application of these cutting-edge methods will be crucial for identifying the full spectrum of binding partners for phosphopeptides like H-Asn-Pro-Glu-Tyr(PO₃H₂)-OH and for understanding the kinetics and dynamics that govern their function in complex cellular environments.

Table 5: Comparison of Methods for Studying Transient Interactions

| Methodology | Principle | Key Advantage |

|---|---|---|

| Chemical Cross-linking | Covalent linkage of interacting proteins. nih.gov | Provides distance constraints and interface information. |

| Proximity Labeling (BioID/APEX) | Enzymatic biotinylation of proximal proteins. | Identifies weak and transient interactors in living cells. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Provides real-time kinetic data (kₒₙ, kₒff) and affinity (Kᴅ). |

| NMR Spectroscopy | Detects changes in the chemical environment of atomic nuclei upon binding. | Can characterize very weak interactions and map binding sites at atomic resolution. mdpi.com |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing H-Asn-Pro-Glu-Tyr(PO3H2)-OH using solid-phase peptide synthesis (SPPS)?